Epinal; Epinephrine borate
Description
Historical Context of Catecholamine-Borate Complexation: Scientific Discovery and Early Investigations
The discovery and isolation of epinephrine (B1671497), also known as adrenaline, in the late 19th and early 20th centuries marked a pivotal moment in medicine and physiology. imu.nlresearchgate.net However, the inherent instability of epinephrine in solution, particularly its susceptibility to oxidation, posed a significant challenge for its therapeutic application. google.comentokey.com This instability, characterized by discoloration and loss of potency, spurred early 20th-century researchers to seek methods for its stabilization. entokey.comgavinpublishers.com
The scientific community's understanding of chemical stabilization led to the investigation of various additives. Among these, boric acid emerged as a key player. The foundational chemistry involves the reaction of the cis-diol group of the catecholamine with boric acid to form a more stable cyclic borate (B1201080) ester. ontosight.airesearchgate.net This complexation effectively protects the vulnerable catechol moiety from oxidative degradation.
While the precise moment of the first synthesis of epinephrine borate is not extensively documented, its development was a pragmatic solution to a pressing pharmaceutical problem. By the mid-20th century, epinephrine borate solutions were being formulated for ophthalmic use. entokey.com These formulations were found to be less irritating than their acidic hydrochloride counterparts due to their closer-to-neutral pH, a direct benefit of the borate complexation. entokey.com Early investigations were thus largely driven by the need for a stable and well-tolerated form of epinephrine for medical use.
Rationale for Contemporary Academic Inquiry into Epinephrine Borate Chemistry and Its Interactions
The scientific interest in epinephrine borate has evolved from a focus on stabilization to a more nuanced exploration of its chemical and biological interactions. Contemporary research delves into the unique properties conferred by the borate complex and its potential applications beyond simple stabilization.
Enhanced Drug Delivery and Bioavailability: A primary area of modern research is the potential for epinephrine borate to act as a prodrug or to be incorporated into advanced drug delivery systems. ontosight.ai The modification of epinephrine through borate complexation can alter its pharmacokinetic properties, potentially leading to improved absorption and targeted delivery. smolecule.com
Adrenergic Receptor Interactions: The interaction of epinephrine borate with adrenergic receptors is a subject of ongoing investigation. Studies are exploring whether the presence of the borate moiety influences the binding affinity and efficacy of epinephrine at its target receptors. smolecule.com Recent research has elucidated the distinct binding conformations of epinephrine with different adrenergic receptor subtypes, and understanding how the borate complex might modulate these interactions is a key area of inquiry. nih.govnih.govresearchgate.net This line of research could lead to the development of more selective and effective adrenergic agonists.
Physicochemical Properties and Advanced Materials: The fundamental physicochemical properties of epinephrine borate, including its stability, solubility, and complexation kinetics, continue to be of interest. smolecule.comacs.org Researchers are utilizing advanced analytical techniques to characterize the structure and behavior of the complex in various environments. smolecule.com Furthermore, the principles of catechol-boronate complexation are being applied in the development of novel biomaterials, such as hydrogels, with potential applications in tissue engineering and regenerative medicine.
The table below summarizes the key compounds mentioned in this article.
| Compound Name | Chemical Formula | Key Role |
| Epinephrine | C₉H₁₃NO₃ | A catecholamine hormone and neurotransmitter. |
| Boric Acid | H₃BO₃ | Forms a complex with epinephrine to enhance stability. |
| Epinal; Epinephrine borate | C₉H₁₂BNO₄ | The stable complex of epinephrine and boric acid. |
| Norepinephrine (B1679862) | C₈H₁₁NO₃ | A catecholamine neurotransmitter structurally similar to epinephrine. |
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BNO₄ | nih.gov |
| Molecular Weight | 209.01 g/mol | nih.gov |
| IUPAC Name | (1R)-1-(2-hydroxy-1,3,2-benzodioxaborol-5-yl)-2-(methylamino)ethanol | nih.gov |
| CAS Number | 5579-16-8 | nih.gov |
| Synonyms | Epinal, Adrenaline borate, l-Epinephrine borate | nih.gov |
Properties
Molecular Formula |
C9H12BNO4 |
|---|---|
Molecular Weight |
209.01 g/mol |
IUPAC Name |
1-(2-hydroxy-1,3,2-benzodioxaborol-5-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H12BNO4/c1-11-5-7(12)6-2-3-8-9(4-6)15-10(13)14-8/h2-4,7,11-13H,5H2,1H3 |
InChI Key |
ZNMXKJDERFMXNF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=C(O1)C=C(C=C2)C(CNC)O)O |
Origin of Product |
United States |
Synthesis Pathways and Advanced Chemical Characterization of Epinephrine Borate
Methodologies for Epinephrine (B1671497) Borate (B1201080) Synthesis and Derivatization
The synthesis of epinephrine borate is fundamentally a complexation reaction that leverages the unique chemistry of catechols and boric acid. The primary methodology involves the reaction of L-epinephrine with boric acid in an aqueous medium. smolecule.com The catechol moiety of the epinephrine molecule, which consists of two hydroxyl groups on adjacent carbons of the benzene (B151609) ring, readily reacts with borate ions to form a stable, five-membered cyclic diester. researchgate.netgoogle.com
The general reaction can be represented as: Epinephrine + Boric Acid ⇌ Epinephrine Borate + Water smolecule.com
Key aspects of the synthesis include:
Reactants : High-purity L-epinephrine and boric acid are used as starting materials. smolecule.com
Reaction Conditions : The reaction is typically performed in an aqueous solution. The pH is a critical parameter, with ophthalmic formulations of epinephryl borate having a final pH in the range of 5.5 to 7.6. drugs.com The formation of the complex is a reversible equilibrium, but the stable tetrahedral boronate ester is favored under these conditions. google.com
Purification : Following the reaction, the product can be isolated and purified through standard techniques such as crystallization or chromatography to ensure the removal of unreacted starting materials and any potential side products. smolecule.com
This synthesis results in a product where the epinephrine molecule is derivatized with a 1,3,2-dioxaborole ring system, enhancing its suitability for pharmaceutical formulations. smolecule.com
Comprehensive Structural Elucidation of the Epinephrine Borate Complex
The definitive identification and characterization of the epinephrine borate complex require a multi-faceted analytical approach. Spectroscopic and spectrometric techniques are employed to provide unambiguous evidence of the covalent structure, molecular weight, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Borate Ester Confirmation (e.g., ¹H, ¹³C, ¹¹B NMR)
NMR spectroscopy is a cornerstone technique for confirming the formation of the borate ester. Analysis involves comparing the spectra of the product with that of the parent epinephrine molecule.
¹¹B NMR Spectroscopy : This is one of the most direct methods for confirming complexation. Boric acid itself would show a characteristic resonance signal. Upon complexation with the catechol diol of epinephrine, a new, distinct ¹¹B signal appears, which is indicative of the formation of a tetracoordinate boronate anion. oup.com In studies of similar catechol-borate complexes, the formation of 1:1 and 2:1 catechol-to-boron species can be distinguished by unique ¹¹B NMR signals, with formation constants calculable from the spectral data. oup.com
¹H and ¹³C NMR Spectroscopy : The formation of the borate ester significantly alters the electronic environment of the aromatic ring of epinephrine. In ¹H NMR, a downfield shift in the resonance of the protons on the catechol ring is expected upon esterification. acs.org Similarly, the signals for the catechol carbons in the ¹³C NMR spectrum would also be shifted. A detailed comparison with the known spectra of epinephrine would confirm the position of the borate linkage.
| Nucleus | Expected Observation for Epinephrine Borate Formation | Rationale |
| ¹¹B | Appearance of a new signal distinct from free boric acid. | The change in the coordination environment of the boron atom from trigonal planar (in boric acid) to tetrahedral (in the boronate ester) results in a significant chemical shift. oup.com |
| ¹H | Downfield chemical shifts for the protons on the catechol portion of the molecule. | Formation of the B-O-C bond withdraws electron density from the aromatic ring, deshielding the attached protons. acs.org |
| ¹³C | Chemical shifts for the two carbons of the diol group, and adjacent carbons, would be altered compared to free epinephrine. | The covalent bonding to the boron atom changes the electronic environment of the carbons in the catechol ring. The ipso-carbon attached to boron can sometimes be difficult to detect. |
High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula and purity of epinephrine borate.
Molecular Identification : HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. For epinephrine borate, the expected exact mass is 209.0859 Da, corresponding to the molecular formula C₉H₁₂BNO₄. google.comnih.gov The experimental measurement of this mass to within a few parts per million (ppm) of the theoretical value confirms the elemental composition.
Purity Assessment : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate the epinephrine borate complex from impurities, such as unreacted epinephrine or potential degradation products, before mass analysis. This ensures that the measured mass corresponds to the main component of the sample. mdpi.com
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BNO₄ | google.com |
| Molecular Weight (Average) | 209.01 g/mol | google.com |
| Exact Mass (Monoisotopic) | 209.0859 Da | google.comnih.gov |
Advanced Spectroscopic Techniques for Bond Characterization (e.g., Fourier-Transform Infrared Spectroscopy)
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The formation of epinephrine borate results in a characteristic change in the FTIR spectrum compared to its precursors.
The key spectral changes expected are:
Disappearance of Catechol O-H Bands : The broad absorption band corresponding to the stretching vibrations of the two hydroxyl (-OH) groups of the epinephrine catechol moiety would disappear or be significantly attenuated.
Appearance of B-O and B-O-C Bands : New absorption bands corresponding to the stretching vibrations of the newly formed borate ester bonds would appear. The B-O stretching vibrations in borate esters are typically found in the fingerprint region of the spectrum, often between 1300 and 1400 cm⁻¹ and also around 950-1100 cm⁻¹. The specific positions and intensities of these bands provide evidence for the cyclic borate structure.
X-ray Crystallography and Single-Crystal Diffraction Analysis for Three-Dimensional Structure
While a single-crystal X-ray structure for epinephrine borate is not available in the public scientific literature, the known structure of the parent molecule, (-)-adrenaline, provides a basis for understanding its conformation. The crystal structure of (-)-adrenaline reveals a specific orientation of the ethanolamine (B43304) side chain relative to the catechol ring. acs.org
Stereochemical Investigations and Isomeric Analysis of Epinephrine Borate Forms
Stereochemistry is a critical aspect of epinephrine's biological activity, and this is conserved in the formation of epinephrine borate.
Isomeric Form : The biologically active form of epinephrine is the levorotatory isomer, L-epinephrine, which has the (R) absolute configuration at the chiral carbon of the ethanolamine side chain. drugs.comgoogleapis.com Epinephrine borate is synthesized from this specific isomer, and the reaction does not affect the chiral center. Therefore, the resulting compound is specifically (R)-5-(1-hydroxy-2-(methylamino)ethyl)benzo[d] researchgate.netdioxaborol-2-ol. nih.gov
Importance of Stereopurity : The dextrorotatory (+)-S-isomer of epinephrine is known to be significantly less active. googleapis.com Analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), can be employed to verify the enantiomeric purity of the epinephrine starting material and to ensure that the final epinephrine borate product has not undergone racemization. Studies have shown that the less active (+)-S-isomer can increase during storage of epinephrine solutions, highlighting the importance of stereochemical analysis for quality control.
Chemical Stability and Reaction Kinetics of Epinephrine Borate in Model Systems
Mechanisms of Chemical Degradation and Oxidation Pathways of the Borate (B1201080) Complex
The inherent instability of epinephrine (B1671497) in aqueous solutions is a significant challenge. It is susceptible to degradation through oxidation and racemization, processes that are influenced by factors such as pH, light, heat, and the presence of metal ions. google.comgoogle.com The primary degradation route is the autoxidation of the catechol moiety to form o-quinones, which can then polymerize into colored compounds like adrenochrome. google.com
The formation of the epinephrine borate complex provides significant protection against chemical degradation, primarily by inhibiting the autoxidation of the epinephrine molecule. researchgate.net Borate ions form a strong, reversible complex with the catechol (ortho-dihydroxy) group of epinephrine. researchgate.net This complexation effectively shields the vulnerable hydroxyl groups, which are the primary sites for the initiation of the autoxidation chain reaction. researchgate.netmdpi.com
The autoxidation of epinephrine is a free-radical process that involves the one-electron reduction of oxygen by the anionic forms of the phenolic hydroxyls, particularly at alkaline pH. researchgate.netmdpi.com By complexing with the catechol group, borate drastically suppresses this autoxidation process. researchgate.net Research has shown that while antioxidants like sodium bisulfite can react with epinephrine to form less active sulfonic acid derivatives, the addition of sodium borate prevents this degradative reaction by complexing the catechol moiety. sci-hub.st This stabilizing effect makes borate a useful excipient in epinephrine formulations. researchgate.netgoogle.com
The stability of both epinephrine and its borate complex is highly dependent on the pH of the solution. Epinephrine's degradation rate increases significantly with increased pH, particularly in alkaline solutions where it is rapidly destroyed. google.commdpi.com Formulations of epinephrine salts like hydrochloride or bitartrate (B1229483) are typically acidic (pH 2.5–5.0) to minimize oxidation. drugs.comumn.edu However, the epinephrine borate complex allows for formulations at a less acidic pH range, typically between 5.5 and 7.6. drugs.comdrugfuture.com This near-neutral pH can be advantageous, while the complexation still protects the epinephrine from the rapid oxidation that would otherwise occur at these pH levels. drugs.com
Studies on epinephrine derivatives show a bell-shaped pH-rate profile for degradation, with maximum stability observed in the acidic range of pH 2.5-4.5. nih.gov The racemization of the biologically active R-isomer to the inactive S-isomer is also pH-dependent, with increased pH (e.g., from 2.5 to 4.0) observed to decrease the rate of racemization. google.com
Solution Chemistry and Equilibrium Studies of Borate Ester Formation with Catecholamines
The interaction between boric acid and catecholamines like epinephrine is a classic example of reversible borate-diol complexation. Boric acid reacts with the 1,2-diol (catechol) group on the epinephrine molecule to form a cyclic boronic ester. ontosight.airesearchgate.net This reaction is an equilibrium process, central to the compound's stability and solution behavior.
The formation of the borate-diol ester is a reversible condensation reaction. researchgate.net The equilibrium and kinetics of this process have been studied for various catechols and related compounds. The reaction involves the formation of both 1:1 and 2:1 (catechol:boron) anionic complexes. oup.com The stability of these complexes is pH-dependent, with the strongest binding often achieved at a pH near the pKa of the boronic acid, which is typically around neutral pH. researchgate.net
Kinetic studies using techniques like temperature-jump have been employed to understand the rates of complex formation and dissociation. researchgate.net The mechanism involves the reaction of the diol with both the neutral trigonal boric acid (B(OH)₃) and the tetrahedral boronate anion (B(OH)₄⁻), with the latter pathway often being kinetically favored. nih.govacs.org The stability constants for these complexes can be determined using methods such as pH titration or NMR spectroscopy. researchgate.netoup.com For example, ¹¹B-NMR studies on the complexation of borate with catechol and L-dopa (a structurally similar catecholamine) have provided quantitative data on the formation constants. oup.com
| Compound | log K₁ (1:1 Complex) | log K₂ (2:1 Complex) |
|---|---|---|
| Catechol | 3.9 | 4.4 |
| L-Dopa | 4.3 | 5.0 |
K₁ refers to the equilibrium constant for the formation of the 1:1 catechol:boron complex. K₂ refers to the equilibrium constant for the addition of a second catechol molecule to form the 2:1 complex.
The choice of buffer system and other excipients is critical, as they can interact with epinephrine and influence its stability. sci-hub.stpharmaexcipients.com The borate buffer system itself is integral to the formation of the stabilizing complex. google.com However, other common buffer ions can have different, sometimes detrimental, effects. For instance, studies on epinephrine derivatives have shown that while maleate (B1232345) and phosphate (B84403) buffers have little catalytic effect on hydrolysis, citrate (B86180) and malate (B86768) buffers can cause significant buffer catalysis. nih.gov
The complexation of epinephrine with borate can also prevent undesirable interactions with other excipients. A notable example is the prevention of the reaction between epinephrine and the antioxidant sodium bisulfite. sci-hub.st While bisulfite is added to protect against oxidation, it can also react directly with epinephrine to form a sulfonic acid adduct, leading to a loss of potency. sci-hub.st The presence of borate, by complexing the catechol diol, sterically hinders and prevents this SN2 reaction between the sulfite (B76179) ion and the catecholamine. sci-hub.st This illustrates a unique interaction where the borate excipient not only stabilizes the drug directly but also prevents degradation caused by another excipient. sci-hub.st
Advanced Analytical and Bioanalytical Methodologies for Epinephrine Borate Quantification and Detection
Electrochemical Sensing Platforms for Epinephrine (B1671497) Borate (B1201080) and Related Catecholamines
Electrochemical sensors have emerged as a practical and cost-effective approach for the detection of electroactive molecules like epinephrine. rsc.org These platforms offer rapid analysis, high sensitivity, and the potential for miniaturization. The development of modified electrodes and the application of various voltammetric and amperometric techniques have significantly enhanced the performance of these sensors for catecholamine analysis.
Development of Modified Electrodes for Selective Detection
To improve the electrocatalytic activity and selectivity towards epinephrine, bare electrodes are often modified with various nanomaterials and chemical entities. rsc.org These modifications enhance the electrode's surface area, facilitate electron transfer, and can provide specific recognition sites for the analyte.
Commonly used electrode materials include glassy carbon electrodes (GCE) and carbon paste electrodes. rsc.org A variety of materials have been explored to modify these electrodes, including:
Metal and Metal Oxide Nanoparticles: Nanoparticles of gold (AuNPs), nickel oxide (NiO), and cerium oxide-zinc oxide (CeO2-ZnO) nanocomposites have been employed to fabricate sensitive electrochemical sensors. mdpi.comnih.govresearchgate.net These materials offer high conductivity and large surface areas, leading to improved electrochemical function. mdpi.com
Carbon-Based Nanomaterials: Graphene, reduced graphene oxide (rGO), and carbon nanotubes have been utilized to enhance the performance of electrochemical sensors for epinephrine detection. rsc.orgresearchgate.net These materials possess excellent electrical conductivity and can be functionalized to improve selectivity.
Polymers and Composites: Conducting polymers and their composites with metal nanoparticles are used to create stable and sensitive sensing platforms. nih.gov For instance, a nanocomposite of gold nanoparticles and a conducting polymer matrix has shown good analytical performance for epinephrine detection. nih.gov Molecularly imprinted polymers (MIPs) offer high selectivity by creating specific recognition sites for the target molecule. researchgate.net
Bimetallic Metal-Organic Frameworks (MOFs): Bimetallic MOFs, such as Co-Ni/BTC/4,4′-BiPy, have been designed as electrode materials for the simultaneous electrochemical detection of epinephrine and norepinephrine (B1679862). nih.gov
The following table summarizes the performance of various modified electrodes for epinephrine detection:
| Electrode Modifier | Linear Range (μM) | Detection Limit (μM) | Reference |
|---|---|---|---|
| K2Fe4O7/GCE | 2 - 260 | 0.27 | rsc.org |
| CeO2-ZnO/GCE | Not specified | Not specified | mdpi.com |
| Laponite Clay/IPGE | 0.8 - 10 | 0.26 | analyticaltoxicology.comnih.gov |
| GCE-PEDOT-AuNPs | 10 - 640 | 1.4 | nih.gov |
| Hemin Modified MIPs | 0.05 - 40 | 0.012 | researchgate.net |
| Co-Ni/BTC/4,4′-BiPy MOFs | 10 - 50 | 0.724 | nih.gov |
Voltammetric and Amperometric Techniques for Redox Characterization
Voltammetric and amperometric techniques are powerful tools for studying the redox behavior of epinephrine and for its quantitative analysis. nih.govnih.gov These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the electroactive species.
Cyclic Voltammetry (CV): CV is a widely used technique to investigate the electrochemical properties of a substance. It provides information about the redox potentials and reaction kinetics of the analyte. For epinephrine, CV can reveal its oxidation and reduction peaks, helping to understand its electrochemical behavior at different modified electrodes.
Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique compared to CV and is often used for quantitative analysis. It offers better resolution and lower detection limits by minimizing the background charging current. DPV has been successfully applied for the determination of epinephrine in various samples.
Amperometry: In amperometry, a constant potential is applied to the working electrode, and the current is measured as a function of time. This technique is particularly useful for continuous monitoring and in flow-based systems.
The choice of the electrochemical technique depends on the specific application, with CV being used for initial characterization and DPV and amperometry for sensitive quantification.
Chromatographic Separation Techniques for Complex Mixture Analysis
Chromatographic techniques are indispensable for the separation and quantification of epinephrine and related catecholamines in complex biological samples. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the most prominent methods used for this purpose.
High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies
HPLC is a robust and widely used technique for the analysis of catecholamines. However, due to the polar nature and potential for oxidation of these compounds, derivatization is often employed to improve their chromatographic behavior and detection sensitivity. analyticaltoxicology.com
Derivatization can enhance the hydrophobicity of the analytes, making them more suitable for reversed-phase HPLC, which is the most common separation mode. It can also introduce a chromophore or fluorophore into the molecule, significantly improving the limits of detection when using UV-Vis or fluorescence detectors.
Several derivatization reagents have been utilized for the analysis of catecholamines:
Propionic Anhydride: This reagent has been used for in-matrix derivatization of catecholamines directly in plasma, improving their chemical stability and ionization efficiency for LC-MS/MS analysis. analyticaltoxicology.com
Phthalylglycyl Chloride: This novel derivatization agent facilitates the use of reversed-phase liquid chromatography with mass spectrometric detection for the determination of adrenaline, dopamine, and octopamine in urine.
(S)-N-(4-nitrophenoxycarbonyl) phenylalanine methoxyethyl ester [(S)-NIFE]: This chiral derivatizing agent has been used for the simultaneous enantiomeric separation of epinephrine and norepinephrine in rat plasma by LC-MS/MS.
The following table outlines various derivatization strategies used in the HPLC analysis of epinephrine:
| Derivatization Reagent | Analyte(s) | Matrix | Detection Method | Reference |
|---|---|---|---|---|
| Propionic Anhydride | Norepinephrine, Epinephrine | Plasma | LC-MS/MS | analyticaltoxicology.com |
| Phthalylglycyl Chloride | Adrenaline, Dopamine, Octopamine | Urine | LC-HRMS | |
| (S)-NIFE | Epinephrine, Norepinephrine (enantiomers) | Rat Plasma | LC-MS/MS |
Capillary Electrophoresis (CE) Utilizing Borate-Analyte Complexation
Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the analysis of neutral or weakly charged molecules like catecholamines, their interaction with charged species in the background electrolyte (BGE) is crucial.
Borate ions play a significant role in the CE separation of compounds containing cis-diol functionalities, such as the catechol group in epinephrine. Borate forms negatively charged complexes with these diols, thereby imparting an electrophoretic mobility to the otherwise neutral or weakly charged analyte, allowing for its separation in an electric field.
This complexation is reversible and the extent of complex formation, and thus the effective mobility of the analyte, can be controlled by adjusting the pH and the concentration of the borate buffer. This principle has been effectively used in various CE methods:
Capillary Zone Electrophoresis (CZE): In CZE, the separation is based on the differences in the mass-to-charge ratio of the analytes. The use of a borate buffer enables the separation of catecholamines by forming charged complexes.
Borate Complexation-Assisted Field-Enhanced Sample Injection (BCA-FESI): This is an on-line preconcentration technique that significantly enhances the sensitivity of CE for cis-diol-containing compounds. The principle relies on the complexation of the analyte with borate in the sample matrix at a basic pH and the dissociation of the complex in the BGE at an acidic pH, leading to a dramatic increase in detection sensitivity.
Sweeping via Borate Complexation: This technique improves the detectability in the CE analysis of glycoproteins by injecting a long plug of the sample (without borate) into a capillary filled with a borate buffer. nih.gov The borate ions "sweep" the analyte molecules into a narrow zone, leading to significant signal enhancement. nih.gov This principle can be adapted for catecholamine analysis.
Spectroscopic Probes and Fluorescent Chemodosimeters for Epinephrine Borate Dynamics
Spectroscopic and fluorescence-based methods offer high sensitivity and selectivity for the detection of epinephrine, often relying on specific molecular recognition events. The interaction between boronic acids and the catechol moiety of epinephrine is a key principle in the design of many of these probes.
Fluorescent chemosensors are particularly attractive due to their high sensitivity, rapid response, and the potential for real-time monitoring. nih.gov These sensors typically consist of a fluorophore coupled to a recognition unit that selectively binds to the analyte, leading to a change in the fluorescence signal.
Bis-Boronic Acid Receptors: A fluorescent molecular receptor based on a 1,3-bis-benzimidazole-benzene derivative linked to two phenyl boronic acids has been shown to exhibit high affinity and selectivity for epinephrine in aqueous media. rsc.org The binding involves the formation of a sp³ boronate-catechol condensate and is accompanied by a significant change in fluorescence, allowing for quantitative sensing. rsc.org
Gold Nanoparticle-Based Fluorescent Sensors: Gold nanoparticles (AuNPs) and their composites with graphene oxide (AuNPs@GO) have been used as platforms for the fluorescence-based detection of epinephrine. mdpi.com The interaction of epinephrine with the surface of these nanostructures leads to an increase in fluorescence intensity, with the AuNPs@GO system showing high sensitivity. mdpi.com
Enzyme-Free Fluorescent Systems: An alternative approach utilizes the formation of a fluorescent complex between Fe²⁺ ions and epinephrine molecules. This method has been incorporated into a ceramic-based miniature sensor for the sensitive determination of epinephrine.
The development of these spectroscopic probes and chemodosimeters provides powerful tools for studying the dynamics of epinephrine and its interactions, including those involving borate, in various biological and chemical systems.
Design and Mechanism of Fluorescent Sensors Based on Borate Ester Formation
Fluorescent sensors have emerged as powerful tools for the detection of catecholamines like epinephrine due to their high sensitivity and rapid response times. researchgate.net A prominent strategy in designing these sensors involves the use of boronic acid as a recognition element. rsc.org
Design Principles The fundamental design of these sensors incorporates two key components: a fluorophore (the signaling unit) and a boronic acid moiety (the recognition unit). nih.gov Boronic acids can reversibly bind with compounds containing 1,2- or 1,3-diols, such as the catechol group of epinephrine, to form stable cyclic boronate esters. rsc.org This binding event is engineered to cause a discernible change in the fluorescence properties of the fluorophore.
The selectivity of the sensor can be enhanced by incorporating a secondary interaction site. For instance, a sensor might feature both a boronic acid group to bind the catechol's diol and an aldehyde group that forms an iminium ion with the amine group of epinephrine. acs.org This dual-binding mechanism significantly increases affinity and selectivity for catecholamines over other molecules. nih.govacs.org
Mechanism of Action The formation of the boronate ester between the sensor and epinephrine modulates the fluorescence signal through several photophysical mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). rsc.orgumsystem.edu
Photoinduced Electron Transfer (PET): In a typical PET sensor, the boronic acid receptor is linked to a fluorophore. In the unbound state, an electron transfer can occur from the receptor to the excited fluorophore, quenching the fluorescence. Upon binding with the diol group of epinephrine, the electronic properties of the boronic acid moiety are altered, which inhibits the PET process and leads to a "turn-on" fluorescence signal. rsc.org
Intramolecular Charge Transfer (ICT): ICT-based sensors consist of a fluorophore with electron-donating and electron-withdrawing groups. umsystem.edu The boronic acid group acts as a modulator of the ICT process. The binding of epinephrine to the boronic acid changes the electron density of the system, altering the ICT state and causing a shift in the emission wavelength or a change in fluorescence intensity. rsc.org
Fluorescence Resonance Energy Transfer (FRET): FRET-based systems involve two fluorophores, a donor and an acceptor. umsystem.edu A common design involves the intermolecular assembly of two fluorescent probes linked by a catecholamine guest. The binding of epinephrine brings the donor and acceptor into close proximity, enabling energy transfer and generating a new or enhanced fluorescence signal. jchemrev.com
The table below summarizes the characteristics of selected fluorescent sensors designed for catecholamine detection.
| Sensor Name/Type | Fluorophore | Recognition Moiety | Mechanism | Target Analyte | Key Findings |
|---|---|---|---|---|---|
| Bis-boronic Receptor 1 | 1,3-bis-benzimidazole-benzene | Phenyl boronic acid (x2) | Fluorescence Quenching | Epinephrine | High affinity for epinephrine (K = 1.29 × 105 M−1) with a 1:2 (receptor:analyte) binding stoichiometry. rsc.org |
| NS510 | Quinolone | Boronic acid and Aldehyde | Turn-on Fluorescence | Norepinephrine | High affinity and selectivity due to dual binding (boronate ester and iminium ion formation). nih.gov |
| Coumarin Aldehyde Sensor | Coumarin | Boronic acid and Aldehyde | Colorimetric/Fluorescence Quenching | Dopamine, Norepinephrine | Forms a boronate ester and an iminium ion, leading to a colorimetric response and fluorescence quenching by the catechol. acs.org |
Spectrophotometric Determination Methods (e.g., Gibbs Reagent Assays)
Spectrophotometry offers a simple, cost-effective, and accessible alternative for the quantification of epinephrine. These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which can be measured and correlated to the analyte's concentration.
Gibbs Reagent Assay A notable spectrophotometric method involves the use of the Gibbs reagent, 2,6-dichloroquinone-4-chloroimide (DCQ). researchgate.net This method is based on the reaction of the phenolic group of epinephrine with the Gibbs reagent in a basic medium.
Mechanism: The reaction occurs in a basic borate buffer (e.g., pH 11). The Gibbs reagent couples with the phenolic amine, epinephrine, to form a colored indophenol dye. The intensity of the resulting color is directly proportional to the concentration of epinephrine. researchgate.net
Analytical Parameters: The colored product formed from the reaction between epinephrine and the Gibbs reagent exhibits a maximum absorbance (λmax) at a specific wavelength, which for adrenaline has been reported to be 475 nm. The method demonstrates linearity over a specific concentration range, allowing for quantitative analysis. researchgate.net
Other Spectrophotometric Methods Besides the Gibbs reagent, other reagents have been successfully employed for the spectrophotometric determination of epinephrine.
Sodium Periodate: This method involves the oxidation of epinephrine by sodium periodate in an aqueous alcoholic medium, which results in a stable red-colored product with a maximum absorbance at 490 nm. nih.gov
Iron(III) Complexation: Epinephrine can form a colored complex with iron(III) ions in a buffered medium (e.g., acetic acid-acetate buffer at pH 5). The resulting complex can be quantified spectrophotometrically, with absorbance maxima observed at 432 nm and 648 nm. sciepub.com
Kinetic Spectrophotometry: Kinetic methods are based on the catalytic effect of epinephrine on a chemical reaction, such as the oxidation of a dye like thionine by bromate in an acidic medium. The rate of change in absorbance is monitored and correlated to the epinephrine concentration. orientjchem.org
The following table summarizes key parameters for various spectrophotometric methods used for epinephrine determination.
| Method/Reagent | Principle | pH | λmax (nm) | Linear Range (µg/mL) | Reference |
|---|---|---|---|---|---|
| Gibbs Reagent (DCQ) | Formation of indophenol dye | 11 (Borate Buffer) | 475 | 0.3 - 9.5 | researchgate.net |
| Sodium Periodate | Oxidation | Not specified | 490 | Not specified | nih.gov |
| Iron(III) Chloride | Complexation | 5 (Acetate Buffer) | 648 | 20.5 - 205 | sciepub.com |
| Thionine-Bromate System | Catalytic Kinetic | Acidic (H2SO4) | Not specified (rate) | 0.4 - 12.8 (mg/L) | orientjchem.org |
Molecular and Cellular Mechanisms of Epinephrine Borate Action in Pre Clinical Models
Investigations into Adrenergic Receptor Binding and Signal Transduction Pathways at the Molecular Level
The action of epinephrine (B1671497) borate (B1201080) at the molecular level is primarily initiated through its interaction with adrenergic receptors, a class of G protein-coupled receptors (GPCRs). britannica.com This binding event triggers a series of intracellular signaling pathways that ultimately dictate the cellular response.
Interaction Profiles with Alpha and Beta Adrenergic Receptor Subtypes in Isolated Systems
Epinephrine is known to bind to both alpha (α) and beta (β) adrenergic receptors. entokey.com The interaction with these receptor subtypes is not uniform, with varying affinities reported. For instance, the β2-adrenergic receptor has a significantly higher affinity for epinephrine than for norepinephrine (B1679862). uniprot.org Cryo-electron microscopy studies have revealed that epinephrine adopts different binding conformations when interacting with α and β-adrenergic receptors, which may account for their distinct downstream effects. nih.gov
Key interactions between epinephrine and the β-adrenergic receptor binding site include an ionic interaction between the amino group of epinephrine and an aspartic acid residue in helix III of the receptor, hydrogen bonding between the catechol hydroxyl groups and serine residues in helix V, an aromatic-aromatic interaction between the phenyl ring of epinephrine and a phenylalanine residue in helix VI, and hydrogen bonding involving the chiral benzylic β-hydroxyl group of epinephrine with an asparagine residue in helix VI, which is responsible for the stereoselectivity of adrenergic ligands. researchgate.net While both β1AR and β2AR bind epinephrine with similar affinity, norepinephrine shows a tenfold greater selectivity for the β1AR. nih.gov
Table 1: Adrenergic Receptor Subtypes and Epinephrine Interaction
| Receptor Subtype | Primary G-protein Coupling | Epinephrine Affinity | Key Interaction Points |
|---|---|---|---|
| α1-Adrenergic | Gq | High | Specific conformational binding |
| α2-Adrenergic | Gi | High | Distinct binding conformation compared to β-ARs nih.gov |
| β1-Adrenergic | Gs | High | Ionic, hydrogen bonding, aromatic researchgate.net |
| β2-Adrenergic | Gs, Gi | High (approx. 30-fold > norepinephrine) uniprot.org | Ionic, hydrogen bonding, aromatic researchgate.net |
Modulation of Intracellular Signaling Cascades (e.g., G-protein coupled pathways, PI3-Kinase pathway, MAPK pathways)
Upon binding to adrenergic receptors, epinephrine initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of G proteins. For instance, binding to β-adrenergic receptors typically activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). khanacademy.orgaklectures.com This second messenger then activates protein kinase A (PKA), which phosphorylates various downstream targets. aklectures.com
Beyond the canonical Gs pathway, epinephrine has been shown to modulate other significant signaling cascades.
PI3-Kinase Pathway: Epinephrine can activate the phosphoinositide 3-kinase (PI3K) pathway. oup.comoup.com This activation can occur through G protein βγ-subunits and is implicated in potentiating glucocorticoid receptor transactivation in neuronal cells. oup.com Studies have shown that epinephrine treatment can lead to a 2.1-fold stimulation in the catalytic activity of PI3K. oup.comoup.com
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways are also influenced by epinephrine signaling. In breast cancer cell lines, epinephrine has been found to increase the phosphorylation of p38 MAPK, suggesting a role for this pathway in epinephrine-mediated cellular responses. nih.gove-century.us This effect was not observed for the PI3K/AKT pathway in the same study. nih.gov The activation of the p38 MAPK pathway by epinephrine appears to be mediated through β-adrenergic receptors. nih.gove-century.us
Non-canonical cAMP-independent pathways: Research has also pointed towards non-canonical, cAMP-independent signaling pathways for β2-adrenergic receptors, which can lead to the mobilization of intracellular calcium. nih.gov In some systems, epinephrine has been shown to activate two distinct transduction pathways, one involving cAMP and another involving inositol (B14025) 1,4,5-trisphosphate (InsP3), both contributing to physiological responses. physiology.orgresearchgate.net
Effects on Cellular Physiology and Pathological Processes in In Vitro Models
The molecular interactions of epinephrine borate translate into observable effects on cellular behavior, which have been investigated in various in vitro models.
Cellular Proliferation, Differentiation, and Apoptosis in Cultured Cells (e.g., corneal endothelial cells, trabecular meshwork cells, cancer cell lines)
Corneal Endothelial and Trabecular Meshwork Cells: In vitro studies have demonstrated that epinephrine borate can influence the growth of ocular cells. At low concentrations (0.0002%), both epinephrine hydrochloride and epinephrine borate significantly inhibited the growth of cultured human trabecular meshwork and corneal endothelial cells. nih.govresearchgate.net Higher concentrations were required to see a similar inhibitory effect on keratocytes. nih.gov In bovine trabecular meshwork cells, epinephrine treatment led to cell elongation and a disorganization of cytoskeletal fibers. nih.govumich.edu It also retarded the phagocytosis of latex beads by these cells. nih.govumich.edu
Cancer Cell Lines: The effect of epinephrine on cancer cells is complex and appears to be cell-type dependent. In the myeloma U266 cell line, epinephrine promoted cell growth in a dose-dependent manner. nih.gov Similarly, in breast cancer cell lines (MCF-7 and MDA-MB-231), epinephrine was found to enhance proliferation, migration, and invasion. nih.gove-century.us Conversely, epinephrine has also been shown to protect cancer cells from apoptosis. In prostate and breast cancer cell lines, epinephrine reduced sensitivity to apoptosis through a β2-adrenergic receptor/PKA signaling pathway that leads to the phosphorylation and inactivation of the pro-apoptotic protein BAD. sandiego.edunih.gov
Table 2: In Vitro Effects of Epinephrine on Different Cell Types
| Cell Type | Effect on Proliferation | Effect on Apoptosis | Cytoskeletal/Morphological Changes |
|---|---|---|---|
| Human Corneal Endothelial Cells | Inhibition nih.gov | No data | No data |
| Human Trabecular Meshwork Cells | Inhibition nih.govresearchgate.net | No data | Opens extracellular spaces entokey.com |
| Bovine Trabecular Meshwork Cells | Inhibition nih.govumich.edu | No data | Cell elongation, cytoskeletal disorganization nih.govumich.edu |
| Myeloma (U266) | Promotion nih.gov | Inhibition of pro-apoptotic caspase expression nih.gov | No data |
| Breast Cancer (MCF-7, MDA-MB-231) | Promotion nih.gove-century.us | Inhibition (via BAD phosphorylation) sandiego.edunih.gov | No data |
| Prostate Cancer (LNCaP, C4-2) | No direct data | Inhibition (via BAD phosphorylation) sandiego.edunih.gov | No data |
Gene Expression and Protein Synthesis Modulation in Response to Epinephrine Borate Exposure
Epinephrine exposure can lead to significant changes in gene expression and protein synthesis. In human skeletal muscle, a 6-hour epinephrine infusion resulted in the upregulation of 1206 genes and the downregulation of 474 genes. nih.gov This included the coordinated regulation of genes involved in carbohydrate and protein metabolism, as well as a profound effect on genes related to immunity and inflammatory responses. nih.gov The study also provided evidence for autoregulatory control through the regulation of key genes in the cAMP-dependent transcription pathway. nih.gov In bacterial systems, epinephrine has been shown to modulate the expression of virulence genes. researchgate.net
Fundamental Biochemical Interactions and Enzyme Activity Modulation (e.g., alkaline phosphatase stabilization)
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-aminoethoxydiphenyl borate |
| Adrenaline |
| Albuterol |
| Azure II |
| Benzalkonium chloride |
| Bortezomib |
| Clozapine |
| Cyclic AMP |
| Dexamethasone |
| Dexmedetomidine |
| Dipivefrin hydrochloride |
| Dopamine |
| Epinephrine |
| Epinephrine borate |
| Epinephrine hydrochloride |
| ICI 118551 |
| Isoproterenol |
| Levobunolol |
| Lidocaine |
| Methylene blue |
| Norepinephrine |
| Olanzapine |
| Phenylephrine |
| Pilocarpine |
| Propranolol |
| RU 38486 |
| Salmeterol |
| Serotonin |
| Timolol |
| Timolol maleate (B1232345) |
Pre Clinical Research Applications in Animal Models for Fundamental Biological Inquiry
Neurophysiological and Endocrine System Studies in Animal Models
Specific research detailing the impact of epinephrine (B1671497) borate (B1201080) on CNS neurotransmitter dynamics, such as on norepinephrine (B1679862) and epinephrine neurons in animal models, is not well-documented in publicly available literature. The primary research focus for epinephrine borate has been its topical application to the eye. entokey.comodmu.edu.uaethernet.edu.et Systemic absorption from ophthalmic use is generally low, and thus, its effects on the CNS have not been a primary area of investigation for this specific salt form.
There is a lack of specific studies on the modulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis by epinephrine borate in animal models. While epinephrine, in general, is known to be involved in the "fight-or-flight" response, which includes activation of the HPA axis, research using the borate salt of epinephrine for this purpose has not been identified. mdpi.commdpi.com Studies on the HPA axis in animal models typically utilize other forms of catecholamines or stressors to investigate these responses. ceu.orgbrill.com
Exploratory Studies in Biomedical Research Models Beyond Clinical Therapy
While the primary outcome in clinical studies of epinephrine borate is the reduction of intraocular pressure, some pre-clinical research has touched upon its effects on the cellular morphology of ocular tissues. In-vitro studies have evaluated the effects of various epinephrine salts, including epinephrine borate, on the growth characteristics of human trabecular meshwork and corneal endothelial cells. researchgate.netresearchgate.net One study noted that low concentrations of epinephrine hydrochloride and epinephrine borate significantly inhibited the growth of both trabecular meshwork and corneal endothelial cells in vitro. researchgate.net Another investigation by Alvarado and co-workers using tissue culture showed that epinephrine can open the extracellular spaces of human Schlemm's canal endothelium and trabecular meshwork cells through a β-adrenergic-mediated mechanism. entokey.com However, detailed in vivo animal model studies focusing solely on morphological changes of the trabecular meshwork, independent of intraocular pressure, are not extensively reported for epinephrine borate.
There is no direct evidence or published research investigating the role of epinephrine borate in tissue regeneration models, such as periodontal regeneration. acronymsandslang.com The term "Epinal" appears in some literature related to tissue regeneration, but it refers to the Epinal Medical Center in France where studies on mesenchymal stem cells for treating radiation-induced injuries were conducted, and not the compound epinephrine borate. nih.govresearchgate.netnih.gov
No specific studies have been identified that utilize epinephrine borate in receptor occupancy studies with PET ligands in non-human primates. Research in this area typically involves the development and use of specific radiolabeled ligands for various receptors, but epinephrine borate has not been reported as a compound of interest in this context. labex-synorg.frunimi.itnormandie-univ.fracademie-medecine.fr
Computational Chemistry and Theoretical Modeling of Epinephrine Borate
Quantum Chemical Investigations (e.g., Density Functional Theory)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in studying the electronic properties of molecules. researchgate.net DFT provides a balance between accuracy and computational cost, making it suitable for analyzing molecules of pharmacological interest like epinephrine (B1671497) and its derivatives. chemrevlett.comvsu.ru These investigations can elucidate the fundamental characteristics that govern the molecule's stability, reactivity, and interactions.
Electronic Structure Analysis Once the geometry is optimized, the electronic structure can be analyzed. Key components of this analysis are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies is the HOMO-LUMO gap (band gap), a critical indicator of molecular stability and reactivity. chemrevlett.comacs.org A smaller band gap suggests higher reactivity. vsu.ru
While direct DFT calculations on epinephrine borate (B1201080) are not extensively documented in the literature, studies on epinephrine itself provide a baseline. researchgate.netvsu.ru The formation of the borate ester is expected to significantly alter the electronic properties of the catechol ring, likely by withdrawing electron density and modulating the HOMO-LUMO energies. The Density of States (DOS) provides a graphical representation of the number of available electronic states at each energy level, offering a more detailed picture of the electronic structure than the discrete HOMO and LUMO levels alone. chemrevlett.com
| Parameter | Value | Method/Basis Set | Reference |
|---|---|---|---|
| HOMO Energy | -5.70 eV | DFT/B3LYP/6-311G | acs.org |
| LUMO Energy | -0.91 eV | DFT/B3LYP/6-311G | acs.org |
| Band Gap (Eg) | 4.79 eV | DFT/B3LYP/6-311G | acs.org |
| Band Gap (Eg) | 4.483 eV | DFT/B3LYP/6-311G(d,p) (for EP-F) | vsu.ru |
| Dipole Moment (μ) | 3.89 Debye | DFT/B3LYP/6-311++G | researchgate.net |
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. chemrevlett.comuni-muenchen.denumberanalytics.com This method is particularly useful for analyzing intermolecular and intramolecular interactions by quantifying the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.deuba.ar
This donor-acceptor interaction can be evaluated using second-order perturbation theory, where the stabilization energy (E(2)) indicates the strength of the interaction. uba.ar For epinephrine borate, NBO analysis would be critical for several reasons:
Characterizing Covalent Bonds: It would detail the nature of the B-O bonds formed between the borate moiety and the catechol hydroxyls, including their polarization and hybrid composition. uba.ar
Analyzing Intramolecular Hydrogen Bonds: It could quantify weak interactions within the molecule, such as hydrogen bonding between the amine side chain and the borate group, which would influence the molecule's preferred conformation.
Understanding Intermolecular Interactions: When studying the interaction of epinephrine borate with a biological target, NBO can reveal the specific donor-acceptor interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex. researchgate.net Studies on epinephrine have used NBO to investigate interactions with other molecules and surfaces, confirming its utility in elucidating binding mechanisms. researchgate.netacs.org
NBO analysis of epinephrine has shown that the oxygen atoms of the catechol group and the nitrogen of the amine are key sites for interaction. chemrevlett.com The formation of the borate ester would create new, strong donor-acceptor relationships involving the boron atom and the adjacent oxygen atoms.
Molecular Dynamics Simulations for Conformational Sampling and Binding Predictions
While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. plos.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, predict binding affinities, and understand how the molecule interacts with its environment, such as water or a protein binding pocket. nih.govmdpi.com
For epinephrine borate, MD simulations could be applied to:
Conformational Sampling: The epinephrine molecule has a flexible side chain. MD simulations can explore the full range of accessible conformations of epinephrine borate in solution, identifying the most stable and populated shapes. tum.de This is crucial because a molecule's conformation often dictates its biological activity.
Binding Predictions: By simulating epinephrine borate in the active site of a target receptor (e.g., an adrenergic receptor), MD can predict the stability of the bound complex and the key interactions responsible for binding. Methods like steered MD or umbrella sampling can be used to calculate the free energy of binding, providing a quantitative measure of affinity. mdpi.com
Solvation Effects: MD explicitly models the interactions between the solute and solvent molecules. This would allow for the study of how water molecules arrange around epinephrine borate and how this solvation shell influences its conformation and availability to bind to a receptor.
Computational studies have successfully used MD to investigate the behavior of other neurotransmitters and drug molecules in biological environments, highlighting its potential for providing detailed mechanistic insights. mdpi.commdpi.com
In Silico Structure-Activity Relationship (SAR) Modeling for Chemical Modification Design
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches used to correlate a molecule's chemical structure with its biological activity. researchgate.netnih.gov These models are a cornerstone of modern drug design, enabling the prediction of a new compound's potency or other properties before it is synthesized. researchgate.net
For epinephrine borate, an SAR study would involve designing a series of virtual analogs and analyzing how specific structural modifications affect a desired activity. winona.edu The process would typically involve:
Descriptor Calculation: For each designed analog, a set of numerical descriptors is calculated. These can include electronic properties (from DFT), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). researchgate.net
Model Generation: Using machine learning or statistical methods, a mathematical model is built that links these descriptors to the biological activity of a known set of compounds. researchgate.net
Prediction for New Compounds: The model is then used to predict the activity of new, unsynthesized analogs of epinephrine borate.
This in silico approach allows for the rational design of modifications. For instance, SAR modeling could explore how adding different substituents to the aromatic ring or altering the length of the amine side chain would impact binding affinity. winona.edu By identifying which molecular features are key for activity, SAR studies can significantly accelerate the optimization of a lead compound like epinephrine borate, focusing synthetic efforts on the most promising candidates. researchgate.netnih.gov
Future Directions and Emerging Paradigms in Epinephrine Borate Research
Development of Next-Generation Chemical Probes and Biosensors for In Situ Biological Monitoring
The ability to monitor epinephrine (B1671497) levels in real-time and with high spatial resolution within biological systems is a significant goal for understanding its dynamic physiological and pathological roles. The unique chemical interaction between the cis-diol group of catecholamines like epinephrine and boronic acid provides a powerful molecular recognition tool for the development of highly selective sensors.
Future research is focused on creating next-generation chemical probes and biosensors with enhanced sensitivity, selectivity, and stability for in situ monitoring. mdpi.com Innovations in materials science are central to this effort, with carbon-based nanomaterials such as graphene, reduced graphene oxide (rGO), and carbon nanotubes (CNTs) showing considerable promise due to their excellent electrical conductivity, large surface areas, and ease of functionalization. mdpi.comnih.gov These materials serve as effective transducer surfaces for electrochemical sensors. nih.gov For instance, a flexible point-of-care (POC) device using rGO has been developed for epinephrine monitoring, achieving a very low detection limit of 20 pM with a rapid response time. researchgate.net
| Sensor Platform | Analyte | Limit of Detection (LOD) | Key Features | Reference |
| Reduced Graphene Oxide (rGO) Flexible Device | Epinephrine | 20 pM | Fast readout (2.2 s), 60-day lifetime | nih.govresearchgate.net |
| Laccase-Immobilized Gold Electrode | L-Epinephrine | Sub-micromolar range | High sensitivity, applicable to biological fluids | mdpi.com |
| OMC-NiO Modified Glassy Carbon Electrode | Epinephrine | Not Specified | Enhanced electrocatalytic performance | researchgate.net |
| Boron-Doped Diamond (BDD) Electrodes | Epinephrine | Not Specified | Wide potential window, allows differentiation from norepinephrine (B1679862) | mdpi.com |
| Lossy Mode Resonance (LMR) Optical Fiber Sensor | Epinephrine | 0.07 µM | Utilizes molecular imprinting for selectivity | researchgate.net |
Exploration of Epinephrine Borate (B1201080) Analogues and Derivatives for Enhanced Specificity or Novel Properties
While epinephrine borate offers advantages over other salt forms, such as a more physiologically neutral pH which can lead to better patient tolerance, the exploration of novel analogues and derivatives remains a key area of research. drugs.com The goal is to develop compounds with enhanced properties, such as increased target specificity, improved bioavailability, or extended duration of action.
One established strategy is the creation of prodrugs. Dipivefrin, for example, is a synthetic analog of epinephrine where two pivalic acid side chains are added to the parent molecule. entokey.com This modification significantly increases the lipid solubility and ocular penetration of the compound, allowing a substantial intraocular concentration of epinephrine to be achieved from a lower administered concentration. entokey.com Future work could explore other prodrug strategies specifically for the epinephrine borate complex to optimize its delivery and efficacy.
Furthermore, medicinal chemists are exploring the synthesis of a wider library of epinephrine analogues. polimi.it By systematically modifying the catecholamine structure—for instance, altering the side chain or the aromatic ring substituents—researchers can probe the structure-activity relationships that govern receptor binding and downstream signaling. This could lead to the discovery of derivatives with higher affinity for specific adrenergic receptor subtypes, potentially separating desired therapeutic effects from unwanted side effects. Crossover studies comparing epinephrine borate with analogues like norepinephrine borate have been conducted to evaluate differences in their effects and side-effect profiles, providing a basis for further targeted modifications. nih.gov
Integration of Multi-Omics Approaches with Epinephrine Borate Studies for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of epinephrine borate, future research will increasingly integrate multi-omics technologies. wilhelm-lab.com These approaches, including genomics, transcriptomics, proteomics, and metabolomics, allow for a holistic view of the molecular changes that occur within cells and tissues following exposure to the compound. wilhelm-lab.comnih.govfrontiersin.org
By applying these technologies, researchers can move beyond studying a single target or pathway and instead map the complex gene regulatory networks and signaling cascades modulated by epinephrine borate. nih.gov For example:
Transcriptomics (e.g., RNA-Seq) can reveal changes in gene expression, identifying which genes are activated or repressed and providing insights into the cellular response. frontiersin.org This could help elucidate the mechanisms behind both its therapeutic actions and any off-target effects.
Proteomics can identify and quantify changes in the protein landscape of a cell, revealing downstream effects of receptor activation and signaling.
Metabolomics and Lipidomics can provide a snapshot of the metabolic state of a cell or organism, identifying changes in key metabolites and lipids following treatment. waters.com This is particularly relevant for a metabolic hormone like epinephrine.
Integrating these large datasets using bioinformatics and machine learning tools can help identify novel drug targets, discover biomarkers for patient response, and build predictive models of the compound's systemic effects. wilhelm-lab.comfrontiersin.org Such a systems-level understanding is crucial for developing more effective and personalized therapeutic strategies.
Advanced Materials Science Applications of Catecholamine-Borate Interactions (e.g., polymeric films)
The reversible, pH-sensitive covalent interaction between the catechol group of epinephrine and borate or boronic acids is being harnessed for innovative applications in materials science. mdpi.comresearchgate.net This chemistry allows for the design of "smart" materials that can respond to specific environmental cues.
A major area of exploration is the development of self-healing hydrogels and polymeric films. nih.gov These materials are created by cross-linking polymers containing catechol groups with borate ions. researchgate.net The resulting catechol-boronate ester bonds are dynamic; they can break and reform, allowing the material to self-repair after damage. This property is highly desirable for applications in tissue engineering and regenerative medicine.
Furthermore, the pH-responsive nature of the catechol-boronate bond is being exploited for drug delivery systems. nih.gov Multilayered thin films can be constructed that incorporate a catechol-containing drug. nih.gov Changes in the local pH, such as those that occur during inflammation, can destabilize the boronate ester linkage, triggering the release of the encapsulated drug precisely at the site of action. nih.gov Future research will likely focus on refining these materials for enhanced stability, biocompatibility, and more sophisticated, multi-stimuli responsiveness, opening up new frontiers beyond traditional pharmacology. The interaction is also key in separation science, where materials functionalized with boronic acid are used for the selective extraction of catecholamines from complex biological samples. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
